
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2229402-16-6 . It has a molecular weight of 254.71 . The IUPAC name for this compound is 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is 1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Versatile Sulfonating Agent for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been identified as a new and versatile sulfonating agent for amines. This compound allows for the easy sulfonation of primary and secondary amines with excellent yields. The resulting N-nonsubstituted and N-monosubstituted Dios-amides are activated amines that can be satisfactorily alkylated under specific conditions, showcasing the Dios group's stability under basic and reductive conditions. The group is removable by heating in a hot aqueous solution of trifluoroacetic acid, demonstrating its potential as a protecting and activating group in amine synthesis (Izumi Sakamoto, Norimasa Izumi, Taeko Yamada, T. Tsunoda, 2006).
Thiophene Sulfonyl Derivative Reactions
Research on thiophene-2-sulfonyl chloride and its reactions with various amines, hydrazine, and sodium azide has led to the development of a range of derivatives. These reactions have been instrumental in synthesizing a variety of sulfonamides and other compounds, contributing to the understanding of thiophene sulfonyl derivatives' chemical behavior and potential applications (R. Cremlyn, K. H. Goulding, F. J. Swinbourne, Kin-Man Yung, 1981).
Antioxidant Activity of Thiophenyl-chalcone Derivatives
A study on thiophenyl-chalcone derivatives has revealed significant antioxidant activity, with some derivatives displaying higher activity than well-known antioxidants like quercetin. This research highlights the potential of sulfonyl chloride derivatives in developing new antioxidant agents, providing a foundation for further exploration into their medicinal and therapeutic applications (Fatih Sönmez, Tuğçe Gür, Zuhal Sahin, 2023).
Synthetic Applications in Organic Chemistry
The development of novel synthetic methodologies utilizing 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride derivatives has enabled the creation of a wide array of organic compounds. These methodologies have facilitated the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, illustrating the compound's utility in organic synthesis and its role in expanding the toolkit available for chemists to create complex molecules with precision and efficiency (Qian Wu, Dongbing Zhao, Xurong Qin, Jingbo Lan, J. You, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIIJCAMIJREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CS2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


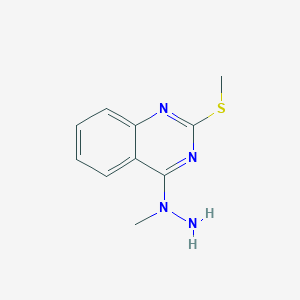
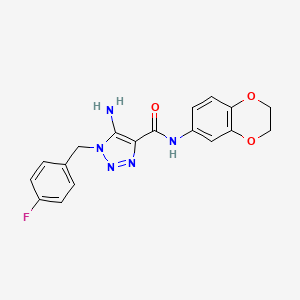
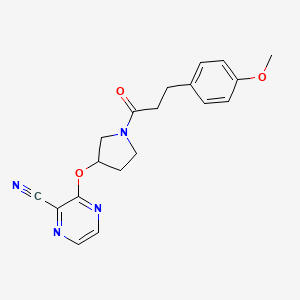
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)
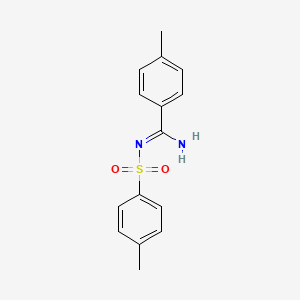

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
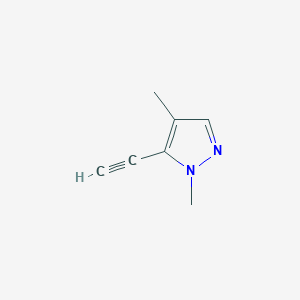
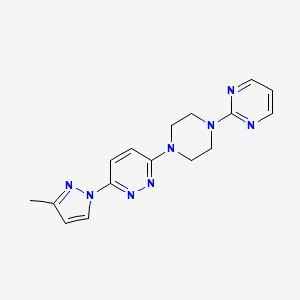
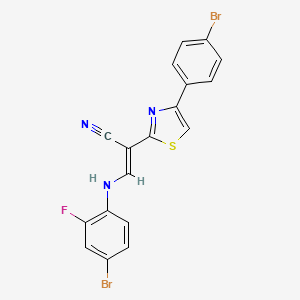
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)